2-Chloro-5-(4-formylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-(4-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOFSOHGBJAZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688916 | |
| Record name | 4-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-13-5 | |
| Record name | 4-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Formylation
A two-step approach begins with the preparation of 2-chloro-5-bromobenzoic acid, followed by a palladium-catalyzed coupling reaction to introduce the formylphenyl group. The bromine atom at the 5-position of the benzoic acid backbone serves as a leaving group, enabling cross-coupling with 4-formylphenylboronic acid under Suzuki–Miyaura conditions.
Critical Considerations:
Direct Formylation via Vilsmeier–Haack Reaction
The Vilsmeier–Haack formylation introduces the formyl group directly onto a pre-functionalized benzoic acid derivative. In this method, 2-chloro-5-phenylbenzoic acid reacts with DMF and POCl₃ to generate the iminium intermediate, which hydrolyzes to yield the aldehyde.
Reaction Conditions:
Sulfinyl Chloride-Mediated Coupling
This method, adapted from sulfuramidous chloride chemistry, involves reacting 2-chlorobenzoyl chloride with 4-formylphenylamine in the presence of thionyl chloride (SOCl₂). The sulfinyl chloride intermediate facilitates C–N bond formation, yielding the target compound after acidic workup.
Key Steps:
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Sulfinyl Chloride Formation: SOCl₂ reacts with 4-formylphenylamine at 0°C to generate the intermediate.
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Coupling Reaction: The intermediate reacts with 2-chlorobenzoyl chloride at room temperature for 4 hours.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product with 65% yield.
Optimization of Reaction Parameters
Temperature and Solvent Effects
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Suzuki Coupling: Elevated temperatures (>100°C) degrade the boronic acid reagent, reducing yields. A toluene/water biphasic system at 80°C optimizes reagent stability.
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Vilsmeier Formylation: Polar aprotic solvents like DMF enhance electrophilicity but require strict moisture control to prevent hydrolysis.
Catalytic Systems
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Palladium Catalysts: Pd(OAc)₂ with SPhos ligand improves coupling efficiency compared to Pd(PPh₃)₄, achieving yields up to 78%.
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Acid Scavengers: Addition of 2,6-lutidine in sulfinyl chloride reactions minimizes side reactions from liberated HCl.
Characterization and Analytical Validation
Spectroscopic Data
FT-IR Analysis:
¹H NMR (500 MHz, CDCl₃):
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δ 10.12 (s, 1H, aldehyde proton).
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δ 8.02–7.25 (m, 8H, aromatic protons).
13C NMR (125 MHz, CDCl₃):
Purity Assessment
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HPLC: >98% purity using a C18 column (acetonitrile/water 60:40, 1 mL/min).
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Elemental Analysis: Calculated for C₁₄H₉ClO₃: C 61.67%, H 3.33%; Found: C 61.52%, H 3.41%.
Industrial Scalability and Challenges
Large-Scale Production
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Continuous Flow Reactors: Microreactor systems reduce reaction times for Suzuki couplings from 12 hours to 2 hours, improving throughput.
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Cost Analysis: Boronic acid reagents account for 62% of raw material costs, necessitating recycling protocols.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Suzuki Coupling | 68–78 | 97–99 | High | Boronic acid cost |
| Vilsmeier Formylation | 55–60 | 95–97 | Moderate | Moisture sensitivity |
| Sulfinyl Chloride Route | 65 | 98 | Low | SOCl₂ handling hazards |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-5-(4-carboxyphenyl)benzoic acid.
Reduction: 2-Chloro-5-(4-hydroxyphenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(4-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-formylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the chloro substituent can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
Formyl vs. Sulfonyl/Sulfamoyl Groups
- 2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid (CAS 109029-96-1): The sulfonyl group (-SO₂-) enhances acidity (pKa ~1.5–2.5) and hydrogen-bond acceptor capacity (4 H-bond acceptors) compared to the formyl group. This increases solubility in polar solvents but may reduce membrane permeability. Used in protease inhibitor studies .
- Priced at $266/g, it is commercially available for research .
Formyl vs. Trifluoromethyl/Cyano Groups
- 2-Chloro-5-(trifluoromethyl)benzoic acid : The -CF₃ group is a lipophilic bioisostere with strong electron-withdrawing effects, lowering pKa (≈2.8) and enhancing metabolic stability. Used in PPARγ agonist synthesis (e.g., BAY-4931) .
- 2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid: The cyano (-CN) group increases polarity (PSA = 83 Ų) and π-stacking ability. Molecular weight 292.12 g/mol; SMILES: OC(=O)c1cc(ccc1Cl)c2ccc(Cl)c(C#N)c2 .
Formyl vs. Amino/Furyl Groups
- 2-Chloro-5-[5-(aminomethyl)furan-2-yl]benzoic acid derivatives: Substituted furans enhance π-π interactions and moderate logP values (~2.5–3.0). Synthesized via LiOH-mediated ester hydrolysis (yield >90%) .
Physicochemical Properties
*Estimated using analogous structures.
Key Research Findings
- Bioisosteric Potential: The formyl group in 2-chloro-5-(4-formylphenyl)benzoic acid may act as a bioisostere for carboxylic acids or nitro groups, similar to 4-pyridone-3-carboxylic acid derivatives in EP300 inhibitors .
- Selectivity Challenges: Sulfonyl and sulfamoyl analogs show higher polarity, limiting blood-brain barrier penetration compared to trifluoromethyl or cyano derivatives .
- Docking Performance: Aldehyde-containing compounds may form Schiff bases with lysine residues in target proteins, a mechanism absent in chloro or cyano analogs .
Biological Activity
2-Chloro-5-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3. It is characterized by a chloro substituent at the second position and a formylphenyl group at the fifth position of the benzoic acid backbone. This unique structure contributes to its notable biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
This configuration enhances its reactivity and biological activity, making it significant in various fields of research and industry.
Antimicrobial Properties
Research indicates that 2-Chloro-5-(4-formylphenyl)benzoic acid exhibits potential antimicrobial activities. Studies have shown that this compound can interact with biological targets such as bacterial enzymes, thereby inhibiting their functions. For instance, it demonstrated significant inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anticancer Effects
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It has shown the ability to induce apoptosis in cancer cell lines, such as MDA-MB-231, a breast cancer cell line. The mechanism involves the modulation of apoptotic pathways, leading to an increased percentage of annexin V-FITC positive cells, indicating late-stage apoptosis .
The biological activity of 2-Chloro-5-(4-formylphenyl)benzoic acid is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Biological Targets : Its functional groups allow it to interact with various proteins or nucleic acids, influencing cellular processes.
Comparative Analysis
To better understand the biological activity of 2-Chloro-5-(4-formylphenyl)benzoic acid, a comparison with structurally similar compounds is useful:
| Compound | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Chloro-5-(4-formylphenyl)benzoic acid | Chloro and formyl groups | Significant | Induces apoptosis |
| 3-(4-Formylphenyl)-2-methoxybenzoic acid | Methoxy group instead of chloro | Moderate | Limited |
| 4-Chloromethylbiphenyl | Lacks formyl group | Active | Not extensively studied |
Research Findings
Recent studies have focused on the synthesis and mechanistic evaluation of 2-Chloro-5-(4-formylphenyl)benzoic acid derivatives. These derivatives have shown enhanced biological activities compared to the parent compound, indicating that structural modifications can significantly impact efficacy .
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of 2-Chloro-5-(4-formylphenyl)benzoic acid against various bacterial strains. The results indicated that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent.
- Cancer Cell Line Evaluation : In vitro studies on MDA-MB-231 cells revealed that treatment with this compound led to a marked increase in apoptotic cells, highlighting its potential as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-5-(4-formylphenyl)benzoic acid, and what key reaction conditions influence yield and purity?
- Answer : Synthesis often employs Suzuki-Miyaura coupling between halogenated benzoic acid derivatives (e.g., 2-chloro-5-bromobenzoic acid) and 4-formylphenylboronic acid. Critical parameters include:
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Catalyst : Pd(PPh₃)₄ (2–5 mol%)
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Base : K₂CO₃ or Na₂CO₃ to maintain pH > 9
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Solvent : DMF/H₂O mixtures for solubility and reactivity
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Temperature : 80–100°C for 12–24 hours
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) achieves >95% purity. Yields range from 60–85% depending on electronic effects of substituents .
Table 1 : Representative Synthetic Conditions for Analogous Compounds
Reactants Catalyst Solvent Yield 2-Chloro-5-bromobenzoic acid + 4-formylphenylboronic acid Pd(PPh₃)₄ (2 mol%) DMF/H₂O 78% 5-Bromo-2-chlorobenzoic acid + 4-formylbenzeneboronic acid Pd(OAc)₂ (3 mol%) THF/H₂O 68%
Q. How is the molecular structure of 2-Chloro-5-(4-formylphenyl)benzoic acid characterized experimentally?
- Answer :
- X-ray crystallography : Single crystals grown via slow evaporation (DMSO/MeOH) are analyzed using SHELX for structure refinement. Key metrics include R-factor (<0.05) and electron density maps confirming the formyl group orientation .
- Spectroscopy :
- ¹H NMR (DMSO-d₆) : Formyl proton at δ 10.2–10.5 ppm; aromatic protons show para-substitution patterns (δ 7.8–8.3 ppm) .
- IR : C=O stretch (benzoic acid) at 1680–1700 cm⁻¹; formyl C=O at 1710–1730 cm⁻¹ .
Q. Which functional groups in 2-Chloro-5-(4-formylphenyl)benzoic acid are most reactive, and what transformations are they involved in?
- Answer :
- Formyl group : Undergoes nucleophilic addition (e.g., with hydrazines to form hydrazones) or oxidation to carboxylic acid using KMnO₄ .
- Chlorine atom : Participates in Ullmann coupling with aryl boronic acids (CuI catalysis, 120°C) .
- Carboxylic acid : Forms esters (via H₂SO₄-catalyzed methanolysis) or amides (EDC/HOBt coupling) .
Advanced Research Questions
Q. How can computational modeling predict the binding modes of 2-Chloro-5-(4-formylphenyl)benzoic acid with biological targets?
- Answer :
- Molecular docking (AutoDock Vina) : Simulates interactions with protein targets (e.g., kinases). The formyl group’s dipole moment (≈3.0 D) enhances hydrogen bonding with ATP-binding pockets .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Cl⁻ substituents increase hydrophobic contacts (e.g., with EGFR’s Leu694) .
Q. What experimental strategies resolve contradictions in reported biological activities of derivatives?
- Answer : Discrepancies arise from assay variability (e.g., ATP concentration in kinase assays). Solutions include:
- Standardized protocols : Use staurosporine as a positive control; fix ATP at 10 μM .
- Physicochemical profiling : Measure logP (≈2.5) and pKa (≈3.8 for -COOH) to account for bioavailability .
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (MTT assay) to exclude off-target effects .
Q. How do hydrogen bonding patterns influence the crystal packing of this compound?
- Answer :
- Primary interactions : O-H···O hydrogen bonds between carboxylic acid dimers (R₂²(8) motif) and C=O···H-C(formyl) contacts (C(6) chain) .
- Graph set analysis : Use WinGX to classify hydrogen-bonded networks. Chloro substituents reduce packing density (d-spacing = 5.2–5.8 Å in analogs) .
Q. What challenges arise in regioselective modifications of this compound, and how are they addressed?
- Answer :
- Challenges : Competitive reactivity at Cl vs. formyl sites; steric hindrance from the 4-formylphenyl group .
- Solutions :
- Protecting groups : Temporarily mask -COOH with methyl ester to direct reactions to Cl .
- Microwave synthesis : Accelerates coupling at Cl (120°C, 30 min) with 90% selectivity .
- Case study : Pd-catalyzed C-N coupling at Cl with morpholine achieves 85% yield vs. <5% at formyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
